molecular formula C22H24N4O3S B11267672 4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine

4-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine

Cat. No.: B11267672
M. Wt: 424.5 g/mol
InChI Key: WWPXTNVGTRMWIW-UHFFFAOYSA-N
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Description

4-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-yl]-6-phenylpyrimidine is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a piperazine ring substituted with an ethoxybenzenesulfonyl group and a phenylpyrimidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-phenylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This intermediate is then reacted with 6-phenylpyrimidine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-yl]-6-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

4-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-yl]-6-phenylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-phenylpyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C22H24N4O3S

Molecular Weight

424.5 g/mol

IUPAC Name

4-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine

InChI

InChI=1S/C22H24N4O3S/c1-2-29-19-8-10-20(11-9-19)30(27,28)26-14-12-25(13-15-26)22-16-21(23-17-24-22)18-6-4-3-5-7-18/h3-11,16-17H,2,12-15H2,1H3

InChI Key

WWPXTNVGTRMWIW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4

Origin of Product

United States

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